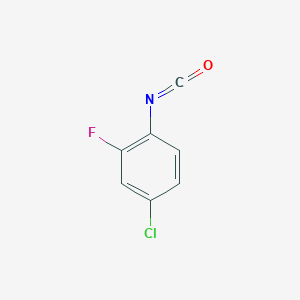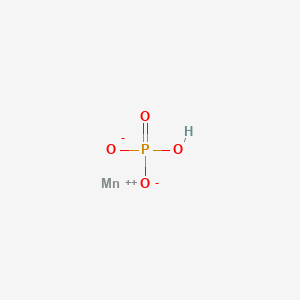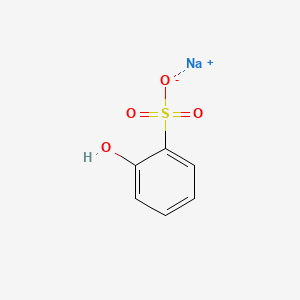
Xylosan
Overview
Description
Mechanism of Action
Target of Action
Xylosan, also known as 1,5-Anhydroarabinofuranose, is a molecule produced during the pyrolysis of hemicellulose found in wood . It is the dehydrated product of the 5-carbon xylose sugar monomer, a major component of hemicellulose
Mode of Action
It is known that this compound is involved in the process of regioselective and stereospecific β-arabinofuranosylation promoted by a boronic acid catalyst under mild conditions . This process is crucial for the efficient synthesis of biologically active natural glycosides .
Biochemical Pathways
It is known that this compound is a product of the pyrolysis of hemicellulose , which is a complex carbohydrate and a key component of the plant cell wall. The breakdown of hemicellulose and the subsequent formation of this compound could potentially impact various biochemical pathways related to carbohydrate metabolism.
Result of Action
Given its role in the synthesis of biologically active natural glycosides , it can be inferred that this compound may have a significant impact on various biological processes.
Action Environment
It is known that this compound is produced during the pyrolysis of hemicellulose , a process that involves the application of heat. This suggests that temperature could potentially influence the formation and action of this compound.
Biochemical Analysis
Biochemical Properties
Xylosan is a major component of lignocellulose and the second most abundant sugar present in nature . It plays a significant role in biochemical reactions, particularly in the bioconversion of xylose . The enzymes involved in this compound utilization include NAD±dependent xylose dehydrogenase (Xdh) and xylonolactonase (XylC) . These enzymes interact with this compound to facilitate its uptake and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely related to its role in the bioconversion of xylose . It influences cell function by participating in the metabolic pathways that convert xylose into biofuels and chemicals . This includes impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound action involves its conversion into xylulose by different enzymes in various microorganisms . This process occurs via a highly dissociative concerted SNi mechanism . The enzymes involved in this process include xylose isomerase (XI), xylose reductase (XR), and xylitol dehydrogenase (XDH) .
Metabolic Pathways
This compound is involved in the metabolic pathways that convert xylose into biofuels and chemicals . This process involves the interaction of this compound with enzymes such as xylose isomerase and xylose reductase . The metabolic pathways of this compound could also impact metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylosan is typically produced through the pyrolysis of hemicellulose. This process involves heating the hemicellulose at high temperatures in the absence of oxygen, leading to the breakdown of the polymer and the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves the use of lignocellulosic biomass, which is abundant and cost-effective. The biomass undergoes pretreatment processes such as organosolv, which uses organic solvents like methanol, ethanol, and acetone at temperatures ranging from 100 to 250°C . Enzymatic hydrolysis is another method used, where enzymes like endo-1,4-β-xylanase, α-L-arabinofuranosidase, β-xylosidase, and α-D-glucuronidase are employed to break down the hemicellulose into xylose, which is then converted to this compound .
Chemical Reactions Analysis
Types of Reactions
Xylosan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylose and other oxidation products.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.
Major Products
Oxidation: Xylose, furfural, and other oxidation products.
Reduction: Xylitol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Xylosan has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemicals and materials.
Biology: Studied for its role in the structure and function of plant cell walls.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial.
Industry: Utilized in the production of biofuels, biodegradable plastics, and other value-added products
Comparison with Similar Compounds
Similar Compounds
Xylan: A polysaccharide composed of β-1,4-linked xylose residues.
Xylose: A 5-carbon sugar monomer that is the building block of xylosan and xylan.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness of this compound
This compound is unique due to its formation through the pyrolysis of hemicellulose and its role as an intermediate in the production of various chemicals and materials. Its structure and properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJPEGOLXZHDM-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O1)O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030107 | |
| Record name | Xylosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-91-4, 51246-94-7 | |
| Record name | 1,5-Anhydro-β-D-xylofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydroarabinofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylosan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















